2-(3,5-Dimethyl-phenyl)-thiazole-4-carboxylic acid
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Overview
Description
2-(3,5-Dimethyl-phenyl)-thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a 3,5-dimethylphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of 2-(3,5-Dimethyl-phenyl)-thiazole-4-carboxylic acid may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to minimize side reactions and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-phenyl)-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts or esters, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in drug design and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-phenyl)-thiazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The thiazole ring and carboxylic acid group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethyl-phenyl)-thiazole: Lacks the carboxylic acid group, which may affect its reactivity and applications.
2-Phenyl-thiazole-4-carboxylic acid: Lacks the methyl groups on the phenyl ring, which can influence its chemical properties and biological activity.
3,5-Dimethyl-phenyl-thiazole-4-carboxylic acid: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
2-(3,5-Dimethyl-phenyl)-thiazole-4-carboxylic acid is unique due to the presence of both the 3,5-dimethylphenyl group and the carboxylic acid group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
886369-10-4 |
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Molecular Formula |
C12H11NO2S |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO2S/c1-7-3-8(2)5-9(4-7)11-13-10(6-16-11)12(14)15/h3-6H,1-2H3,(H,14,15) |
InChI Key |
HGRZZGFHXBASFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC(=CS2)C(=O)O)C |
Origin of Product |
United States |
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